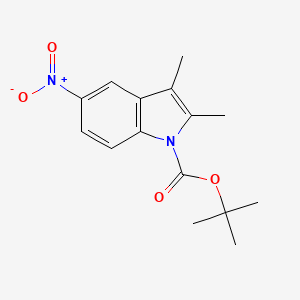
1-Boc-2,3-dimethyl-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2,3-dimethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two methyl groups at positions 2 and 3, and a nitro group at position 5 on the indole ring.
Preparation Methods
The synthesis of 1-Boc-2,3-dimethyl-5-nitro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dimethylindole.
Nitration: The 2,3-dimethylindole undergoes nitration to introduce the nitro group at position 5. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled conditions.
Protection: The resulting 2,3-dimethyl-5-nitroindole is then protected with a tert-butoxycarbonyl (Boc) group. This step involves the reaction of the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chemical Reactions Analysis
1-Boc-2,3-dimethyl-5-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-Boc-2,3-dimethyl-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer cells and microbial infections.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and their interactions with biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Boc-2,3-dimethyl-5-nitro-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitro group can facilitate interactions with biological molecules, leading to various biological responses.
Comparison with Similar Compounds
1-Boc-2,3-dimethyl-5-nitro-1H-indole can be compared with other indole derivatives, such as:
2,3-Dimethylindole: Lacks the nitro and Boc groups, making it less reactive in certain chemical reactions.
5-Nitroindole: Contains the nitro group but lacks the Boc and methyl groups, affecting its chemical properties and reactivity.
1-Boc-5-nitroindole: Similar to this compound but lacks the methyl groups, which can influence its steric and electronic properties.
The unique combination of the Boc protecting group, nitro group, and methyl groups in this compound contributes to its distinct chemical behavior and applications.
Biological Activity
1-Boc-2,3-dimethyl-5-nitro-1H-indole is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Nitro-containing compounds are known for their antimicrobial properties. Studies indicate that derivatives like this compound may exhibit significant antibacterial and antifungal activities.
- Mechanism : The nitro group undergoes reduction to form reactive intermediates that can damage cellular components, including DNA, leading to cell death .
-
Anticancer Activity
- Research has indicated that nitroindoles may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .
- Case studies have shown that similar compounds can inhibit various cancer cell lines, suggesting a promising avenue for further investigation.
- Anti-inflammatory Properties
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate to high (MIC values pending) | Promising in vitro results | Potentially active |
| 5-Nitroimidazole derivatives | High (MIC < 0.01 mg/mL) | Established anticancer properties | Moderate |
| Other indole derivatives | Variable (depends on substitution) | Some show significant activity | Varies widely |
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl 2,3-dimethyl-5-nitroindole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-9-10(2)16(14(18)21-15(3,4)5)13-7-6-11(17(19)20)8-12(9)13/h6-8H,1-5H3 |
InChI Key |
SOUVTWNAINNKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















